molecular formula C17H33N3O3 B15501533 (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(methyl)carbamate

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(methyl)carbamate

Cat. No.: B15501533
M. Wt: 327.5 g/mol
InChI Key: JAQRNYVVBOBFMG-UHFFFAOYSA-N
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Description

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(methyl)carbamate is a chiral carbamate derivative featuring a piperidine scaffold substituted with a 2-amino-3-methylbutanoyl group and a methylcarbamate moiety. Its IUPAC name reflects the stereochemistry (S-configuration), tert-butyl protecting group, and structural complexity. Key identifiers include:

  • CAS Number: 1353995-27-3
  • InChIKey: JAQRNYVVBOBFMG-AWEZNQCLSA-N
  • Synonyms: [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, ZINC79410114, AKOS027388544 .

Its tert-butyl carbamate group enhances stability and bioavailability, while the piperidine ring contributes to conformational rigidity .

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)20-9-7-13(8-10-20)11-19(6)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3

InChI Key

JAQRNYVVBOBFMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tert-butyl carbamates with variations in substituents, heterocycles, and acyl groups. Below is a detailed comparison with key analogues, emphasizing structural and functional differences.

Table 1: Structural Comparison of (S)-tert-Butyl Carbamate Derivatives

Compound Name Carbamate Substituent Acyl Group Heterocycle InChIKey CAS Number Suppliers
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(methyl)carbamate (Target Compound) Methyl 2-Amino-3-methylbutanoyl Piperidin-4-yl JAQRNYVVBOBFMG-AWEZNQCLSA-N 1353995-27-3 3
(S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate Cyclopropyl 2-Aminopropanoyl Piperidin-4-yl GQRDQYMAZKGJAP-LBPRGKRZSA-N 1353994-84-9 3
(S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate Ethyl 2-Aminopropanoyl Piperidin-4-yl KPXYIRGRIDKXAS-JTQLQIEISA-N 1353992-93-4 3
(S)-tert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate Cyclopropyl 2-Chloroacetyl Pyrrolidin-2-yl FYAOKCBVHYMHQY-LBPRGKRZSA-N 1354001-34-5 4
(S)-tert-Butyl ((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate Methyl 2-Hydroxyethyl Pyrrolidin-2-yl XQZIQWQYQOVKEB-NSHDSACASA-N 1354011-12-3 4

Key Structural Variations and Implications

Carbamate Substituent: The methyl group in the target compound minimizes steric hindrance, favoring interactions with compact binding pockets.

Acyl Group Modifications: The 2-amino-3-methylbutanoyl moiety in the target compound enhances lipophilicity compared to 2-aminopropanoyl (e.g., CAS 1353994-84-9) or 2-chloroacetyl (e.g., CAS 1354001-34-5). This difference may influence membrane permeability and metabolic stability .

Heterocycle Replacement :

  • Replacing piperidin-4-yl with pyrrolidin-2-yl (e.g., CAS 1354001-34-5) reduces ring size from six- to five-membered, increasing conformational flexibility and altering hydrogen-bonding capabilities .

Supplier Landscape

The target compound is supplied by three vendors, while pyrrolidine-based analogues (e.g., CAS 1354001-34-5) have broader availability (4 suppliers), reflecting their utility in diverse synthetic pathways .

Q & A

Q. Basic

  • NMR Spectroscopy : Analyze the tert-butyl singlet at δ 1.4 ppm (9H), piperidine methine protons (δ 3.2–3.5 ppm), and carbamate carbonyl signals (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]+ expected at ~340–360 m/z) and fragmentation patterns to validate the piperidine and carbamate moieties .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., (S)-configuration) by comparing experimental data with known analogs .

How can contradictions in NMR data between theoretical predictions and experimental results be resolved?

Q. Advanced

  • Dynamic NMR (DNMR) : Assess rotational barriers of the tert-butyl group to explain unexpected splitting patterns .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce deuterium at chiral centers to simplify spectra and confirm stereochemical assignments .

What strategies are effective in analyzing the compound’s metabolic stability and lipophilicity for pharmacokinetic profiling?

Q. Advanced

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate metabolic half-life .
  • LogP Determination : Use shake-flask methods with octanol/water partitioning to measure lipophilicity, critical for blood-brain barrier penetration predictions .
  • CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

How does the tert-butyl carbamate group influence the compound’s stability compared to analogs with alternative protecting groups?

Advanced
The tert-butyl group enhances:

  • Steric Shielding : Reduces enzymatic degradation of the carbamate moiety, improving plasma stability .
  • Acid Sensitivity : Facilitates selective deprotection under mild acidic conditions without cleaving other labile groups (e.g., esters) .
    Comparative studies with benzyl or allyl carbamates show tert-butyl derivatives exhibit 2–3× longer half-lives in physiological buffers .

What experimental approaches are used to determine the compound’s binding affinity to target receptors, and how can conflicting binding data be reconciled?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
    For conflicting data, orthogonal assays (e.g., fluorescence polarization vs. SPR) and mutational analysis of receptor binding sites can identify assay-specific artifacts .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for powder handling .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste via licensed contractors .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

How can researchers design analogs to improve selectivity for a target enzyme while reducing off-target effects?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify the piperidine substituents (e.g., replacing methyl with cyclopropyl) to probe steric and electronic effects .
  • Crystal Structure Analysis : Identify key hydrogen bonds/van der Waals contacts in enzyme-ligand complexes to guide rational design .
  • Parallel Synthesis : Generate libraries with diversified substituents at the 2-amino-3-methylbutanoyl position and screen against target vs. off-target enzymes .

What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Q. Advanced

  • Racemization Risk : During amide coupling, use chiral auxiliaries or low-temperature conditions to retain stereochemical integrity .
  • Low Yield in Final Deprotection : Optimize acid concentration (e.g., 4M HCl in dioxane) and reaction time (2–4 hr) to balance efficiency and byproduct formation .
  • Scalability Issues : Replace hazardous reagents (e.g., LiAlH4) with catalytic hydrogenation for safer large-scale production .

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